molecular formula C12H16OS B7993974 trans-2-(3-Methylthiophenyl)cyclopentanol

trans-2-(3-Methylthiophenyl)cyclopentanol

Cat. No.: B7993974
M. Wt: 208.32 g/mol
InChI Key: VUBGLWFZARTQFR-NEPJUHHUSA-N
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Description

Trans-2-(3-Methylthiophenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS. It features a cyclopentanol ring substituted with a 3-methylthiophenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group, a secondary alcohol, and a sulfide group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylthiophenyl)cyclopentanol typically involves the following steps:

    Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.

    Transesterification Reaction: Cyclopentyl acetate undergoes transesterification with methanol to yield cyclopentanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-2-(3-Methylthiophenyl)cyclopentanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, Esters

Scientific Research Applications

Chemistry: Trans-2-(3-Methylthiophenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of perfumes, dyes, and as a solvent for various chemical processes .

Mechanism of Action

The mechanism of action for trans-2-(3-Methylthiophenyl)cyclopentanol is not explicitly detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyl group and sulfide moiety may play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

    Cyclopentanol: A simpler analog without the thiophenyl substitution.

    2-Methylcyclopentanol: Similar structure but lacks the thiophenyl group.

    Thiophenol: Contains a thiophenyl group but lacks the cyclopentanol ring.

Uniqueness: Trans-2-(3-Methylthiophenyl)cyclopentanol is unique due to the presence of both a cyclopentanol ring and a 3-methylthiophenyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(1S,2R)-2-(3-methylsulfanylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBGLWFZARTQFR-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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